1-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine
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Overview
Description
1-((4-Fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine is a complex organic compound that features a combination of fluorinated aromatic rings, tetrazole, sulfonyl, pyrazole, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting from commercially available precursors. A general synthetic route might include:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate aryl nitrile with sodium azide under acidic conditions.
Sulfonylation: The tetrazole-containing aromatic compound can then be sulfonylated using a sulfonyl chloride in the presence of a base like pyridine.
Formation of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction.
Attachment of the Pyrazole Ring: The final step involves the coupling of the piperidine derivative with a pyrazole derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production would scale up these reactions, optimizing conditions for yield and purity. This might involve continuous flow chemistry techniques to improve efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-((4-Fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized further under strong oxidative conditions.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom on the aromatic ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Sodium hydride (NaH) or other strong bases for nucleophilic aromatic substitution.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under different conditions.
Biology and Medicine:
- Potential use as a pharmaceutical intermediate.
- Investigated for its biological activity, including anti-inflammatory and antimicrobial properties.
Industry:
- May be used in the development of new materials with specific properties.
- Potential applications in agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine depends on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, potentially inhibiting enzymes that recognize such groups. The sulfonyl group can form strong interactions with protein targets, enhancing binding affinity.
Comparison with Similar Compounds
1-((4-Fluorophenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine: Lacks the tetrazole ring, which might reduce its biological activity.
1-((4-Fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)piperidine: Lacks the pyrazole ring, potentially altering its binding properties and biological effects.
Uniqueness: The combination of the tetrazole, sulfonyl, and pyrazole groups in this compound provides a unique set of properties, making it a versatile intermediate in synthetic chemistry and a promising candidate in drug discovery.
Properties
IUPAC Name |
1-[4-fluoro-3-(2H-tetrazol-5-yl)phenyl]sulfonyl-4-(1-methylpyrazol-3-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN7O2S/c1-23-7-6-15(20-23)11-4-8-24(9-5-11)27(25,26)12-2-3-14(17)13(10-12)16-18-21-22-19-16/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXMCONBHOPQKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)C4=NNN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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